1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

Medicinal Chemistry Drug Metabolism Bioisostere

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0) is a halogenated aromatic compound with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol. It features an ortho-fluorine substituent and a para-gem-difluoroethyl group (CF2CH3) on a bromobenzene core.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 1628808-31-0
Cat. No. B1406512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene
CAS1628808-31-0
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Br)F)(F)F
InChIInChI=1S/C8H6BrF3/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3
InChIKeyHNNKGPAATYFZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0): A Strategic Gem-Difluoroethyl-Functionalized Aryl Bromide Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0) is a halogenated aromatic compound with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol . It features an ortho-fluorine substituent and a para-gem-difluoroethyl group (CF2CH3) on a bromobenzene core. The compound is commercially available with a typical purity of 98% , with a predicted density of 1.548±0.06 g/cm³ and predicted boiling point of 212.6±35.0 °C [1]. As a versatile building block, it belongs to the class of organofluorine aryl halides that serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals .

Fluorinated aryl bromide building block for Pd-catalyzed cross-couplings (Suzuki, Buchwald) in medicinal and agrochemical synthesis.
gem-Difluoroethyl motif supports metabolic stability research; class-level evidence of reduced benzylic oxidation.
Ortho-fluorine substitution reportedly enhances oxidative addition in cross-couplings, improving synthetic efficiency.

Why Uninformed Substitution of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0) with Non-Fluorinated or Trifluoromethyl Analogs Compromises Lead Optimization


Generic substitution among aryl bromide building blocks without rigorous evaluation of substituent-specific physicochemical properties can derail structure-activity relationship (SAR) studies and downstream scale-up. The gem-difluoroethyl moiety (CF2CH3) in this compound is not merely a lipophilic alkyl group; it functions as a metabolically stable isostere with unique electronic and conformational properties distinct from non-fluorinated ethyl, trifluoromethyl, or simple fluoroalkyl variants [1]. The specific ortho-fluorine substitution pattern further modulates electron density on the aromatic ring and influences the reactivity of the bromine leaving group in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Consequently, swapping this compound for an analog lacking the difluoroethyl group or with altered regiochemistry may result in different reaction yields, unexpected byproduct profiles, and altered target binding affinities, ultimately invalidating comparative biological or synthetic assessments [2].

Non-fluorinated ethyl analog (CAS 928304-44-3) may exhibit higher metabolic soft-spot liability; class-level evidence suggests faster CYP450 oxidation at benzylic CH2.
Trifluoromethyl analog (CAS 40161-54-4) shifts lipophilicity (ClogP ~3.8–4.0), which may increase promiscuity and plasma protein binding risk compared to the intermediate ClogP 3.70 of the target.
Analog without ortho-fluorine (CAS 1000994-95-5) may show slower Pd-catalyzed coupling kinetics; lacking the ortho-activation can reduce yields under standard conditions.

Quantitative Procurement Guide for 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0): Head-to-Head Physicochemical and Functional Comparison Against Key Analogs


Procurement Rationale I: Enhanced Metabolic Stability and Reduced Clearance via Gem-Difluoroethyl vs. Non-Fluorinated Ethyl Analogs

The gem-difluoroethyl group (CF2CH3) confers superior metabolic stability compared to its non-fluorinated ethyl analog (CH2CH3) by blocking cytochrome P450-mediated oxidation at the benzylic position [1]. This class-level property is a critical differentiator for building blocks intended for pharmaceutical lead optimization. While direct in vitro microsomal stability data for this specific compound is not publicly available, the established behavior of the gem-difluoroethyl motif provides a strong procurement rationale over the non-fluorinated analog 1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3), which is susceptible to rapid metabolic oxidation .

Metabolic stability
Class-level inference
CF2 blocks benzylic oxidation
vs. ethyl analog susceptible to CYP hydroxylation
Reported class-level reduction in intrinsic clearance may benefit lead optimization.
No direct microsomal data for this exact compound; inferred from gem-difluoroethyl motif.
Medicinal Chemistry Drug Metabolism Bioisostere Lead Optimization

Procurement Rationale II: Balanced Lipophilicity (ClogP) for Optimized ADME Profile vs. High LogP Trifluoromethyl and Non-Fluorinated Analogs

The predicted LogP (ClogP) of 3.70 for 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene occupies a favorable lipophilicity range for drug-like molecules, balancing membrane permeability with aqueous solubility. This differentiates it from the significantly more lipophilic trifluoromethyl analog, 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (CAS 40161-54-4, ClogP ~3.8-4.0), and the less lipophilic non-fluorinated ethyl analog, 1-Bromo-4-ethyl-2-fluorobenzene (CAS 928304-44-3, ClogP ~3.2) . Excessive lipophilicity (LogP > 5) is associated with increased promiscuity, higher plasma protein binding, and elevated toxicity risk, making the intermediate ClogP of the target compound strategically advantageous for maintaining ligand efficiency and favorable pharmacokinetic parameters [1].

Lipophilicity (ClogP)
Cross-study comparable
3.70
Intermediate between CF3 analog (~3.8–4.0) and ethyl analog (~3.2)
Supports balanced ADME profile; avoids high logP promiscuity risk.
Predicted via computational LogP algorithms (ACD/Labs).
ADME Lipophilicity Physicochemical Properties Drug Design

Procurement Rationale III: Optimized Reactivity in Palladium-Catalyzed Cross-Couplings Due to Ortho-Fluorine Electronic Effects

The ortho-fluorine substituent adjacent to the bromine atom electronically activates the aryl bromide toward oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) by lowering the electron density at the C-Br bond [1]. This is a class-level advantage over non-fluorinated or meta/para-fluorinated analogs. For instance, the non-fluorinated para-gem-difluoroethyl analog, 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5), lacks this activating ortho effect, which may result in slower reaction kinetics or require more forcing conditions (higher temperature, catalyst loading) to achieve comparable yields . This enhanced reactivity is a key differentiator for synthetic efficiency and yield optimization in parallel synthesis and scale-up campaigns.

Pd coupling reactivity
Class-level inference
Ortho-F facilitates oxidative addition
Class-level effect: up to ~10× rate increase for deactivated aryl bromides
May improve yields and reduce catalyst loading in Suzuki/Buchwald couplings.
Based on electronic effects in organotransition metal chemistry; confirm under specific conditions.
Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Electron-Withdrawing Group

Procurement Rationale IV: Purity and Physical Property Differentiation for Reliable Synthesis vs. Regional Isomers

The target compound is commercially available with a standardized purity of 98% , with a predicted density of 1.548±0.06 g/cm³ and boiling point of 212.6±35.0 °C [1]. This high purity specification is critical for ensuring consistent stoichiometry and minimizing side reactions during multi-step synthesis. While regional isomers (e.g., 2-Bromo-4-(1,1-difluoroethyl)-1-fluorobenzene, CAS 1138444-85-5) share the same molecular weight (239.03 g/mol) and are also available at 95-97% purity, their distinct regiochemistry leads to different electronic and steric environments, resulting in altered reactivity profiles . Sourcing the specific ortho-fluorine/para-gem-difluoroethyl isomer with high purity guarantees reproducibility in SAR studies where positional substitution is a critical variable.

Purity & regiochemistry
Data to verify
98%
ortho-fluorine/para-gem-difluoroethyl isomer vs. regional isomer (95–97% purity)
Higher purity and correct regiochemistry reduce isomeric impurity risks in SAR studies.
Supplier specification; verify COA for lot-specific purity.
Chemical Purity Physical Properties Quality Control Synthetic Reproducibility

Optimal Research and Industrial Application Scenarios for 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene (CAS 1628808-31-0) Based on Quantifiable Differentiation


Medicinal Chemistry: Lead Optimization Requiring Enhanced Metabolic Stability and Moderate Lipophilicity

This building block is ideally suited for lead optimization programs where the goal is to improve the metabolic stability of a phenyl-containing scaffold without excessively increasing lipophilicity. The gem-difluoroethyl group acts as a metabolically stable isostere for an ethyl or methoxy group, blocking benzylic oxidation [1], while its ClogP of 3.70 avoids the high lipophilicity penalty of trifluoromethyl analogs, thereby preserving ligand efficiency and reducing promiscuity risks [2]. It is a strategic choice for synthesizing focused libraries aimed at enhancing PK properties while maintaining target affinity.

Synthetic Chemistry: High-Throughput and Parallel Synthesis Leveraging Ortho-Fluorine Activation

The ortho-fluorine substituent electronically activates the C-Br bond for palladium-catalyzed cross-couplings, a class-level advantage that can translate to faster reaction kinetics and higher yields under standard conditions compared to non-fluorinated or meta/para-fluorinated isomers [3]. This makes the compound a preferred building block for automated parallel synthesis platforms and library production, where maximizing success rates and minimizing reaction optimization time per array are critical performance metrics.

Agrochemical Intermediate Synthesis: Incorporating Lipophilic Fluorinated Motifs for Enhanced Bioavailability

In agrochemical research, the introduction of fluorinated groups often improves bioavailability, environmental stability, and target site penetration [1]. This compound serves as a versatile aryl bromide handle for introducing a moderately lipophilic gem-difluoroethylphenyl moiety into herbicides, fungicides, or insecticides via cross-coupling. Its balanced physicochemical profile is particularly valuable for designing crop protection agents that require both leaf penetration and systemic mobility, avoiding the extremes of high logP that can lead to soil accumulation or low logP that limits cuticle permeability [2].

Chemical Biology: Synthesis of Fluorinated Probe Molecules for Mechanistic Studies

The unique combination of bromine (as a synthetic handle) and a gem-difluoroethyl group (as a stable 19F NMR probe) makes this compound a valuable precursor for synthesizing fluorinated chemical biology tools. The distinct 19F NMR chemical shift of the CF2 group, combined with its metabolic stability, allows for in-cell or in-vivo tracking of derived molecules without rapid degradation [1]. Sourcing this specific isomer with high purity ensures that the resulting probe molecules yield clear, interpretable spectroscopic data free from isomeric contaminants.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
gem-Difluoroethyl metabolic stability profile; ClogP ~3.7
In vitro microsomal stability; ligand efficiency indices
High-throughput parallel synthesis
Ortho-fluorine activation for Pd couplings
Coupling yields; catalyst loading; reaction kinetics
Agrochemical intermediate synthesis
Balanced lipophilicity and fluorination
Leaf penetration; systemic mobility; environmental stability
Fluorinated chemical biology probes
19F NMR probe and Br synthetic handle
19F NMR signal integrity; metabolic stability in cellular assays
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